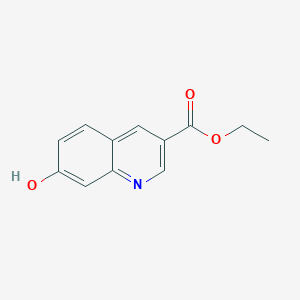![molecular formula C12H11BrN2O3S B2723940 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID CAS No. 689227-16-5](/img/structure/B2723940.png)
4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a quinazoline derivative, followed by the introduction of a sulfanylidene group. The final step involves the addition of a butanoic acid moiety under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.
類似化合物との比較
Similar Compounds
- 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
- 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide
- 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide
Uniqueness
What sets 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOIC ACID apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVISARVXSFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

![N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723868.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
![4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2723870.png)

![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2723873.png)
![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE](/img/structure/B2723874.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)
